
Prexasertib dihydrochloride
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Prexasertib dihydrochloride, also known as LY2606368 dihydrochloride, is a small molecule that primarily targets Checkpoint Kinase 1 (CHK1) , with minor activity against Checkpoint Kinase 2 (CHK2) . CHK1 and CHK2 are important multifunctional proteins of the kinase family . Their main function is to regulate DNA replication and the DNA damage response .
Mode of Action
Prexasertib acts as an ATP-competitive selective inhibitor of CHK1 and CHK2 . When a cell is exposed to exogenous damage to its DNA, CHK1/CHK2 stops the cell cycle to give time to the cellular mechanisms to repair DNA breakage . Prexasertib interferes with this process by inhibiting CHK1, causing double-strand DNA breakage and leading to cell death .
Biochemical Pathways
CHK1 and CHK2 play a crucial role in the repair of recombination-mediated double-stranded DNA breaks . They also have other important functions such as the beginning of DNA replication, the stabilization of replication forks, the resolution of replication stress, and the coordination of mitosis, even in the absence of exogenous DNA damage . Prexasertib’s inhibition of CHK1 and CHK2 affects these pathways, leading to DNA damage and apoptosis .
Pharmacokinetics
It is known that prexasertib is administered intravenously . The maximum tolerated doses (MTDs) were found to be 40 mg/m^2 (schedule 1: days 1 to 3 every 14 days) and 105 mg/m^2 (schedule 2: day 1 every 14 days) . The LY2606368 exposure over the first 72 hours at the MTD for each schedule coincided with the exposure in mouse xenografts that resulted in maximal tumor responses .
Result of Action
Prexasertib’s inhibition of CHK1 leads to DNA damage and apoptosis . Treatment of cells with Prexasertib results in the rapid appearance of TUNEL and pH2AX-positive double-stranded DNA breaks in the S-phase cell population . Loss of the CHK1-dependent DNA damage checkpoints permits cells with damaged DNA to proceed into early mitosis and die . The majority of treated mitotic nuclei consist of extensively fragmented chromosomes .
Action Environment
It is known that prexasertib has shown efficacy in early clinical trials when combined with other drugs . The safety and the efficacy of combination therapies with Prexasertib need to be better evaluated in ongoing clinical trials .
Analyse Biochimique
Biochemical Properties
Prexasertib dihydrochloride interacts with enzymes such as CHK1 and CHK2 . It acts as an ATP-competitive inhibitor, with a Ki of 0.9 nM for CHK1 . It also inhibits CHK2 with an IC50 of 8 nM .
Cellular Effects
This compound has significant effects on various types of cells. It causes double-stranded DNA breakage and replication catastrophe, leading to apoptosis . This effect on cellular processes makes this compound a potent anti-tumor agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As an ATP-competitive inhibitor, it competes with ATP for binding to CHK1 and CHK2 . This inhibits the activity of these enzymes, leading to double-stranded DNA breakage and replication catastrophe .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to cause DNA damage in peripheral immune cells
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been shown to inhibit the growth of primary tumors and significantly reduce the rate of metastasis and ascites accumulation .
Metabolic Pathways
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du LY2606368 (dichlorhydrate) implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées. Les voies de synthèse et les conditions de réaction exactes sont propriétaires et les informations détaillées ne sont pas facilement disponibles dans les sources du domaine public .
Méthodes de production industrielle
Les méthodes de production industrielle du LY2606368 (dichlorhydrate) sont également propriétaires. En général, ces composés sont produits dans des installations spécialisées respectant des normes réglementaires strictes pour garantir la pureté et la constance .
Analyse Des Réactions Chimiques
Types de réactions
Le LY2606368 (dichlorhydrate) subit principalement des réactions liées à sa fonction d'inhibiteur de CHK1. Il s'agit notamment de :
Induction de dommages à l'ADN : Il provoque des cassures de l'ADN bicaténaire.
Catastrophe de la réplication : Il induit un stress de réplication et épuise le pool de RPA2 disponible pour la liaison à l'ADN
Réactifs et conditions courants
Le composé est généralement utilisé en combinaison avec d'autres réactifs tels que l'hydroxyurée pour améliorer ses effets. Les conditions impliquent souvent des environnements contrôlés pour maintenir la stabilité et l'activité du composé .
Produits principaux
Les principaux produits formés par les réactions impliquant le LY2606368 (dichlorhydrate) sont les chromosomes fragmentés et les cellules apoptotiques en raison des dommages à l'ADN induits et de la catastrophe de la réplication .
Applications de la recherche scientifique
Le LY2606368 (dichlorhydrate) a plusieurs applications de recherche scientifique, en particulier dans les domaines suivants :
Recherche sur le cancer : Il est utilisé pour étudier les mécanismes de dommages à l'ADN et de réparation, ainsi que pour développer de nouveaux traitements contre le cancer
Études du cycle cellulaire : Il aide à comprendre le rôle de CHK1 dans la régulation du cycle cellulaire et les effets de son inhibition.
Développement de médicaments : Il sert de composé de tête pour le développement de nouveaux inhibiteurs de CHK1 avec des profils d'efficacité et de sécurité améliorés.
Mécanisme d'action
Le LY2606368 (dichlorhydrate) exerce ses effets en inhibant CHK1, une protéine kinase clé impliquée dans la réponse aux dommages à l'ADN. Cette inhibition conduit à l'activation de CDC25A, qui active à son tour CDK2, augmentant le nombre de fourches de réplication tout en réduisant leur stabilité. Le stress de réplication résultant provoque des cassures de l'ADN bicaténaire et abroge les points de contrôle des dommages à l'ADN, conduisant à la mort cellulaire en mitose .
Applications De Recherche Scientifique
Ovarian Cancer
Prexasertib has been evaluated in clinical trials for its efficacy in treating high-grade serous ovarian carcinoma (HGSOC), particularly in patients with BRCA mutations or those who have previously undergone treatment with PARP inhibitors. The rationale behind its use lies in the hypothesis that tumors with high levels of replication stress are more susceptible to CHK1 inhibition .
- Study Findings : In a Phase 2 study, Prexasertib demonstrated promising overall response rates (ORR) and was well-tolerated among participants .
Pancreatic Cancer
Research indicates that Prexasertib can enhance the sensitivity of pancreatic cancer cells to standard chemotherapeutic agents. In combination with gemcitabine and S-1, Prexasertib showed a synergistic effect, significantly inducing apoptosis in pancreatic cancer cell lines .
- Mechanistic Insights : The combination treatment led to alterations in key apoptotic markers, including increased levels of cleaved caspase-3 and cytochrome c release from mitochondria, suggesting effective induction of programmed cell death .
Squamous Cell Carcinoma
In advanced squamous cell carcinoma, Prexasertib has been assessed for its single-agent activity. A clinical trial reported an acceptable safety profile and indicated that Prexasertib could serve as an effective treatment option for patients with this type of cancer .
- Efficacy Metrics : The study evaluated various efficacy endpoints, including progression-free survival (PFS) and overall survival (OS), revealing beneficial outcomes for patients treated with Prexasertib .
Preclinical Studies
Preclinical investigations have established the potential of Prexasertib across various tumor types:
- Breast Cancer : Studies demonstrate that Prexasertib can enhance the efficacy of conventional therapies when used in combination with other agents like PARP inhibitors .
- Leukemia : In models of acute lymphoblastic leukemia, Prexasertib has shown increased cytotoxic effects when combined with standard chemotherapy regimens .
Pharmacokinetics and CNS Penetration
Research into the pharmacokinetics of Prexasertib indicates its ability to penetrate the central nervous system (CNS), making it a candidate for treating CNS tumors such as pediatric medulloblastoma. Studies have shown that Prexasertib effectively reaches tumor sites within the brain and induces significant biological responses indicative of target engagement .
Summary Table of Applications
Cancer Type | Application | Key Findings |
---|---|---|
Ovarian Cancer | Monotherapy / Combination Therapy | Promising ORR; effective in BRCA mutation carriers |
Pancreatic Cancer | Combination Therapy | Synergistic effects with gemcitabine and S-1; induced apoptosis |
Squamous Cell Carcinoma | Monotherapy | Acceptable safety profile; improved PFS and OS |
Pediatric Medulloblastoma | CNS Tumor Treatment | Effective CNS penetration; significant biological response |
Comparaison Avec Des Composés Similaires
Composés similaires
LY2606368 (mésylate) : Autre forme du même composé présentant des propriétés et des applications similaires.
Inhibiteurs de CHK1 : D'autres inhibiteurs de CHK1 tels que le LY2606368 (dimésylate) et le LY2606368 (lactate) partagent des mécanismes d'action similaires.
Unicité
Le LY2606368 (dichlorhydrate) est unique en raison de sa forte puissance et de sa sélectivité pour CHK1. Il induit efficacement une catastrophe de la réplication et l'apoptose dans les cellules cancéreuses, ce qui en fait un outil précieux dans la recherche sur le cancer et le développement de thérapies .
Activité Biologique
Prexasertib dihydrochloride, also known as LY2606368, is a potent and selective inhibitor of checkpoint kinases CHK1 and CHK2, which play crucial roles in the regulation of the cell cycle and DNA damage response. This compound is currently under investigation for its therapeutic potential in various cancers, particularly pediatric malignancies and solid tumors in adults. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and clinical implications.
Prexasertib exerts its biological effects primarily through the inhibition of CHK1 and CHK2 kinases. These kinases are essential for maintaining genomic stability by regulating cell cycle checkpoints and facilitating DNA repair processes. Inhibition of these pathways leads to:
- Induction of DNA Damage : Prexasertib causes double-stranded DNA breaks, leading to replication catastrophe and subsequent apoptosis in cancer cells .
- Cell Cycle Disruption : It abrogates the G2-M checkpoint activated by DNA-damaging agents such as doxorubicin, thereby promoting cell death in cancer cells .
- Enhanced Sensitivity to Chemotherapy : The compound has demonstrated chemosensitizing effects when used in combination with other chemotherapeutic agents, enhancing their efficacy .
Efficacy in Preclinical Studies
Numerous studies have evaluated the efficacy of Prexasertib in various cancer models. Key findings include:
- Tumor Growth Inhibition : In vivo studies have shown that Prexasertib effectively inhibits tumor growth at low concentrations across multiple cancer types, including small and non-small cell lung cancer, neuroblastoma, and medulloblastoma .
- CNS Penetration : Research indicates significant CNS penetration in models bearing pediatric Group 3 medulloblastoma (G3MB), allowing for effective treatment of brain tumors .
- Combination Therapy : Prexasertib has been shown to enhance the effects of standard chemotherapy regimens (e.g., cyclophosphamide and gemcitabine), leading to increased DNA damage and apoptosis compared to chemotherapy alone .
Table 1: Summary of Preclinical Findings on Prexasertib
Study Type | Cancer Model | Dosage | Key Findings |
---|---|---|---|
In Vivo | G3MB (medulloblastoma) | 10 mg/kg SQ | Significant CNS penetration; tumor growth inhibition |
In Vitro | Various Cancer Lines | Varies | Induces DNA damage; enhances sensitivity to chemotherapy |
Combination Therapy | Non-small cell lung cancer | Varies | Increased apoptosis; enhanced efficacy with cisplatin |
Clinical Implications
Prexasertib is currently being evaluated in clinical trials for various cancers. Early-phase trials have indicated that it is well tolerated with manageable hematological toxicity. Notably, it has shown promise in treating patients with advanced solid tumors, including those resistant to conventional therapies .
Case Studies
- Pediatric Medulloblastoma : A phase I clinical trial (NCT02808650) is investigating the safety and efficacy of intravenous Prexasertib in children with high-risk medulloblastoma. Preliminary results suggest improved survival rates when combined with standard chemotherapy .
- Ovarian Cancer : Another study highlighted its single-agent activity against ovarian cancer, demonstrating significant antitumor effects .
Propriétés
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEIPKXRCJTZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234015-54-3 | |
Record name | Prexasertib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PREXASERTIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RFT476U2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.